Cas no 1496-40-8 (2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline)

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine derivative featuring a piperidine substituent at the 2-position and a trifluoromethyl group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which often confer enhanced metabolic stability and lipophilicity. The trifluoromethyl group contributes to electron-withdrawing properties, potentially improving binding affinity in target interactions. The piperidine moiety offers versatility for further functionalization, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined structure and purity ensure reproducibility in research applications, particularly in the development of novel therapeutics or specialty chemicals.
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline structure
1496-40-8 structure
Product Name:2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
CAS No:1496-40-8
MF:C12H15F3N2
MW:244.256113290787
MDL:MFCD00042161
CID:83718
PubChem ID:694756
Update Time:2025-10-24

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
    • 2-(piperidin-1-yl)-5-(trifluoromethyl)benzenamine
    • 3-AMINO-4-(1-PIPERIDINO)BENZOTRIFLUORIDE
    • N-(2-AMINO-4-TRIFLUOROMETHYLPHENYL)PIPERIDINE
    • 2-(1-Piperidinyl)-5-(trifluoromethyl)aniline
    • 2-piperidin-1-yl-5-trifluoromethyl-aniline
    • 2-piperidine-1-yl-5-trifluoromethyl-phenylamine
    • 2-piperidino-5-(trifluoromethyl)aniline
    • 3-AMINO-4-PIPERIDINOBENZOTRIFLUORIDE
    • AKOS BB-8562
    • N-<2-Amino-4-trifluormethyl-phenyl>-piperidin
    • AKOS B025581
    • ASISCHEM Z43511
    • BUTTPARK 44\09-69
    • ART-CHEM-BB B025581
    • 2-PIPERIDIN-1-YL-5-(TRIFLUOROMETHYL)ANILINE
    • n-[2-amino-4-(trifluoromethyl)phenyl]piperidine
    • 2-Piperidin-1-yl-5-trifluoromethyl-phenylamine
    • Benzenamine, 2-(1-piperidinyl)-5-(trifluoromethyl)-
    • 2-piper
    • AS-8037
    • 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline hydrochloride
    • 2-(Piperidin-1-yl)-5-(trifluoromethyl)anilinehydrochloride
    • Maybridge1_000752
    • FT-0613362
    • FT-0676343
    • BB 0245668
    • 27429-68-1
    • CCG-234853
    • 2-(l-piperidinyl)-5-(trifluoromethyl)aniline
    • Benzenemethanamine, 2-chloro-4-fluoro-N,N-dimethyl-
    • 2-(1-Piperidinyl)-5-(trifluoromethyl)aniline, AldrichCPR
    • n-(2-amino-4-(trifluoromethyl)phenyl)piperidine
    • AKOS000103611
    • 1496-40-8
    • DTXSID00933687
    • [2-piperidin-1-yl-5-(trifluoromethyl)phenyl]amine
    • SCHEMBL997022
    • A808932
    • MFCD00042161
    • Z56792776
    • Benzenamine,2-(1-piperidinyl)-5-(trifluoromethyl)-
    • CS-0128719
    • HMS543K04
    • F50685
    • Benzenamine,2-(1-piperidinyl)-5-(trifluoromethyl)-,hydrochloride(1:1)
    • 2-Piperidin-1-yl-5-trifluoromethyl-phenylamin e
    • EN300-02377
    • BBL009442
    • 2-(1-piperidyl)-5-(trifluoromethyl)aniline
    • STK141104
    • DB-026681
    • MDL: MFCD00042161
    • Inchi: 1S/C12H15F3N2/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2
    • InChI Key: BERRRZOJDANPHE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)N1CCCCC1)(F)F

Computed Properties

  • Exact Mass: 244.11900
  • Monoisotopic Mass: 244.119
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.3

Experimental Properties

  • Color/Form: Yellow powder.
  • Density: 1.236±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 41 °C
  • Boiling Point: 332.2°Cat760mmHg
  • Flash Point: 154.7°C
  • Refractive Index: 1.523
  • Solubility: Very slightly soluble (0.23 g/l) (25 º C),
  • PSA: 29.26000
  • LogP: 3.92410
  • Solubility: Insoluble

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline Security Information

  • Hazardous Material transportation number:UN 1224 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: S23; S24/25
  • Hazardous Material Identification: Xi F
  • HazardClass:6.1
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R37
  • Packing Group:III
  • Hazard Level:3

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1496-40-8)2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
Order Number:A808932
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):171.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:1496-40-8)2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
A808932
Purity:99%
Quantity:10g
Price ($):171.0
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